6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione
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Overview
Description
6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione is a heterocyclic compound that belongs to the class of dithiolo compounds These compounds are characterized by the presence of sulfur atoms in their ring structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione typically involves the reaction of dithiomalondianilide (N,N’-diphenyldithiomalondiamide) with various reagents. One common method involves the reaction with 3-aryl-2-cyanoacrylamides in the presence of morpholine . Another approach is a three-component reaction involving aromatic aldehydes, cyanoacetamide, and dithiomalondianilide . These reactions are usually carried out under reflux conditions in solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
Scientific Research Applications
6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form strong interactions with metal ions and proteins, influencing their function. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides .
- 6,7-Dihydro-5H-[1,3,4]thiadiazolo-[2,3-b][1,3]thiazinium halides .
Uniqueness
6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione is unique due to its specific ring structure and the presence of multiple sulfur atoms. This imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
CAS No. |
103656-49-1 |
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Molecular Formula |
C6H6S5 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
6,7-dihydro-5H-dithiolo[3,4-b][1,4]dithiepine-3-thione |
InChI |
InChI=1S/C6H6S5/c7-5-4-6(11-10-5)9-3-1-2-8-4/h1-3H2 |
InChI Key |
GEPGHYCWMBKWDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(SC1)SSC2=S |
Origin of Product |
United States |
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